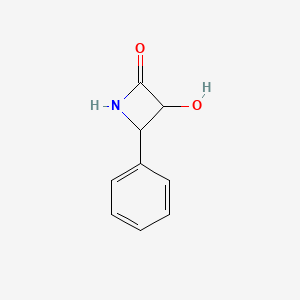
3-Hydroxy-4-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-phenylazetidin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is a four-membered lactam (β-lactam) with a hydroxyl group and a phenyl group attached to the azetidinone ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Hydroxy-4-phenylazetidin-2-one involves the Staudinger reaction. This reaction typically involves the condensation of an imine with a ketene. For example, the reaction between hydrobenzamide and acetoxyacetyl chloride in the presence of a base can yield 3-acetoxy-4-phenylazetidin-2-one, which can then be hydrolyzed to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Staudinger reaction is commonly employed, and the process may include steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
3-Hydroxy-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-phenylazetidin-2-one.
Reduction: Formation of 3-hydroxy-4-phenylazetidin-2-ol.
Substitution: Formation of substituted phenyl derivatives, such as 3-hydroxy-4-(bromophenyl)azetidin-2-one.
科学的研究の応用
3-Hydroxy-4-phenylazetidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Hydroxy-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound can inhibit the synthesis of bacterial cell walls by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .
類似化合物との比較
Similar Compounds
3-Acetoxy-4-phenylazetidin-2-one: A derivative with an acetoxy group instead of a hydroxyl group.
4-Phenylazetidin-2-one: Lacks the hydroxyl group present in 3-Hydroxy-4-phenylazetidin-2-one.
3-Hydroxy-4-(substituted phenyl)azetidin-2-ones: Variants with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
3-hydroxy-4-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12) |
InChIキー |
FBZSDKXFQUKDLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















